2,5-Dimethyl-2-ethylhexanoic acid

Description

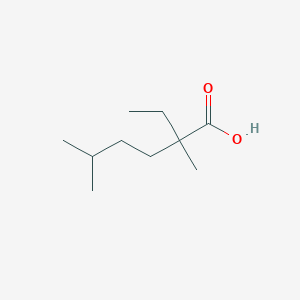

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-10(4,9(11)12)7-6-8(2)3/h8H,5-7H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJSRUTWBDIWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058341 | |

| Record name | 2,5-Dimethyl-2-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-79-5, 26896-20-8 | |

| Record name | 2,5-Dimethyl-2-ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-2-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-2-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVD8OZJ00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Dimethyl 2 Ethylhexanoic Acid

Established Synthetic Routes for 2,5-Dimethyl-2-ethylhexanoic Acid

The synthesis of this compound, a branched-chain carboxylic acid, can be achieved through various chemical transformations. The selection of a particular synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Synthesis from 2,5-Dimethylhexanoic Acid and Iodoethane (B44018)

One documented method for the preparation of this compound involves the alkylation of 2,5-dimethylhexanoic acid with iodoethane. chemicalbook.com This reaction introduces an ethyl group at the alpha-position to the carboxyl group. The general transformation can be represented as follows:

Reaction Scheme:

2,5-Dimethylhexanoic Acid + Iodoethane → this compound + Hydrogen Iodide

This synthesis falls under the category of α-alkylation of carboxylic acids. The mechanism typically involves the formation of an enolate or a similar nucleophilic species from the starting carboxylic acid, which then attacks the electrophilic ethyl group of iodoethane. To facilitate the formation of the enolate, a strong base is generally required to deprotonate the α-carbon.

Exploration of Alternative Synthetic Strategies

Beyond the specific alkylation of 2,5-dimethylhexanoic acid, other broader strategies can be inferred from the synthesis of structurally related compounds. One common industrial approach to synthesizing branched carboxylic acids like 2-ethylhexanoic acid is through the oxidation of the corresponding aldehyde. mdpi.com This suggests that 2,5-dimethyl-2-ethylhexanal could serve as a direct precursor to this compound via an oxidation reaction. ontosight.ai

Another potential strategy involves the hydroformylation of an appropriate olefin, followed by oxidation. For instance, the synthesis of 2-ethylhexanoic acid often starts with the hydroformylation of propylene (B89431) to produce butanal, which then undergoes aldol (B89426) condensation and subsequent transformations. mdpi.com A similar multi-step sequence starting from different olefins could theoretically be designed to yield this compound.

Furthermore, organometallic reagents could be employed. For example, a Grignard reagent prepared from a suitable alkyl halide could react with a carbonyl-containing compound, followed by oxidation to yield the target carboxylic acid.

A summary of potential alternative synthetic precursors is provided in the table below.

| Precursor Compound | Potential Reaction Type |

| 2,5-Dimethyl-2-ethylhexanal | Oxidation |

| Suitable Olefin | Hydroformylation followed by Oxidation |

| Organometallic Reagent | Carbonation (e.g., with CO2) |

Mechanisms of Formation and Reaction Intermediates

The mechanisms involved in the synthesis of this compound are dependent on the chosen synthetic route.

In the case of the alkylation of 2,5-dimethylhexanoic acid , the reaction likely proceeds through the formation of an enolate intermediate. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon of the carboxylic acid dianion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of iodoethane in a classic SN2 reaction.

For the oxidation of a precursor aldehyde like 2,5-dimethyl-2-ethylhexanal, the reaction can proceed via a radical chain mechanism, particularly when using molecular oxygen. mdpi.com This process involves initiation, propagation, and termination steps. The key intermediate in this pathway is often a peroxy acid, which is subsequently converted to the carboxylic acid.

Catalysis in the Synthesis of this compound and Its Precursors

Catalysis plays a crucial role in many of the synthetic strategies for producing carboxylic acids, enhancing reaction rates and selectivity.

Role of Specific Catalytic Systems

While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, analogies can be drawn from the synthesis of similar compounds like 2-ethylhexanoic acid. For the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, various catalysts have been employed, including:

Transition Metal Salts: Manganese (II) acetate (B1210297) and manganese (II) 2-ethylhexanoate (B8288628) are effective catalysts for the oxidation of aldehydes with oxygen. mdpi.com Other transition metals like cobalt and iron have also been investigated. mdpi.com

Alkali Metal Salts: The synergistic use of alkali metal salts with transition metal catalysts can improve selectivity. researchgate.net

Organocatalysts: N-hydroxyphthalimide (NHPI) has been used as an efficient organocatalyst for the aerobic oxidation of 2-ethylhexanal, promoting a green and sustainable synthesis. mdpi.comresearchgate.net

Enzymatic Catalysis: Cytochrome P450 enzymes have been shown to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol, demonstrating the potential for biocatalytic routes. nih.gov

The table below summarizes some catalytic systems used in the synthesis of the related 2-ethylhexanoic acid.

| Catalyst | Reactant | Oxidant | Key Advantages |

| Mn(II) salts | 2-Ethylhexanal | Oxygen | High yield and selectivity |

| N-hydroxyphthalimide (NHPI) | 2-Ethylhexanal | Oxygen/Air | Green, mild conditions, high selectivity |

| Cytochrome P450cam | 2-Ethylhexanol | Oxygen | Stereoselective, benign synthesis |

| Copper (II) oxide | 2-Ethylhexanol | - (Dehydrogenation) | Atmospheric pressure conditions |

Radical Chain Mechanisms in Related Oxidation Processes

The oxidation of aldehydes to carboxylic acids using molecular oxygen often proceeds via a radical chain mechanism. mdpi.com This process can be broken down into three main stages:

Initiation: The reaction is initiated by the formation of radicals, which can be generated by the decomposition of an initiator or through the interaction of the catalyst with the aldehyde.

Propagation: The radical chain propagates through a series of reactions. An acyl radical is formed by the abstraction of a hydrogen atom from the aldehyde. This acyl radical then reacts with oxygen to form a peroxyacyl radical. The peroxyacyl radical can then abstract a hydrogen atom from another aldehyde molecule to form a peroxy acid and a new acyl radical, thus continuing the chain.

Termination: The chain reaction is terminated by the combination of two radicals.

The formation of a peroxy acid as an intermediate is a key feature of this mechanism. In some industrial processes, the accumulation of peroxy acids can be a safety concern, and conditions are optimized to ensure their conversion to the final carboxylic acid product. researchgate.net

Derivatization of this compound for Research Applications

The derivatization of this compound is primarily explored within the context of its parent mixture, neodecanoic acid. The reactions and applications of this mixture are indicative of the chemical potential of its individual isomers.

Metal salts of neodecanoic acid are widely used as catalysts, paint driers, and PVC stabilizers. chemicalbook.com The formation of these metal carboxylate complexes is a key application area. A specific example involving this compound is the synthesis of barium titanate precursors, where barium 2,5-dimethyl-2-ethylhexanoate was prepared. google.com This reaction highlights the utility of metal chlorides in ligand exchange reactions with the carboxylic acid.

The general reactivity of carboxylic acids to form metal salts involves the reaction with a base, such as a metal hydroxide (B78521) or carbonate, or through reaction with an active metal to produce a metal salt and hydrogen gas. noaa.gov In the case of this compound, its structure contributes to the lipophilic nature of the resulting metal complexes, enhancing their solubility in non-polar organic solvents.

Table 1: Synthesis of Barium 2,5-dimethyl-2-ethylhexanoate

| Reactants | Solvent | Product | Application | Reference(s) |

|---|

Additionally, metal-organic compounds such as tetraalkylstannoxy-based catalysts have been synthesized using neodecanoic acid mixtures that contain this compound. google.com These catalysts are employed in the production of polyurethane foams.

Amidation of neodecanoic acid, reacting it with amines, produces amides that generally exhibit greater thermal stability than the corresponding esters. caloongchem.com These amides find use in the formulation of specialty chemicals where enhanced stability and chemical resistance are required. caloongchem.comjustia.com Functionalized polymers for applications such as lubricating oil additives can be created through the amidation of polymers that have been acylated with compounds like maleic anhydride, followed by reaction with an amine. justia.com

Metal carboxylates derived from neodecanoic acid, which includes this compound, serve as important catalysts in various polymerization processes. chemicalbook.comgoogleapis.comgoogle.comgoogle.com The lipophilic nature of these metal salts makes them soluble in organic media, which is advantageous for their use as catalysts in the synthesis of polymers.

For instance, metal salts of neodecanoic acid are mentioned in patents as catalysts for the production of polyurethane foams and for the curing of silane-functionalized polymers. googleapis.comgoogleapis.com The specific structure of the carboxylic acid isomers within the neodecanoic acid mixture can influence the catalytic activity and the properties of the final polymer.

Structural Elucidation and Isomeric Characterization of 2,5 Dimethyl 2 Ethylhexanoic Acid

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides fundamental information about the molecular structure, bonding, and atomic arrangement of a compound. For 2,5-Dimethyl-2-ethylhexanoic acid, techniques like NMR, IR, Raman, and Mass Spectrometry are critical for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly detailed, the expected signals from ¹H NMR and ¹³C NMR can be predicted based on its structure, which would be essential for its characterization. Analyses of related compounds and materials containing it have been confirmed using NMR. googleapis.comgoogle.com

The structure possesses several distinct proton and carbon environments. ¹H NMR would distinguish the ethyl group, the two methyl groups at position C5, the methyl group at the chiral C2 center, and the methylene (B1212753) protons of the hexanoic acid backbone. Likewise, ¹³C NMR would show unique signals for each carbon atom, including the characteristic downfield signal for the carboxyl carbon.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| -CH(CH₃)₂ | 1.5 - 1.7 | Multiplet | 1H |

| -CH₂- (ethyl) | 1.4 - 1.6 | Quartet | 2H |

| -CH₂- (C3) | 1.3 - 1.5 | Multiplet | 2H |

| -CH₂- (C4) | 1.1 - 1.3 | Multiplet | 2H |

| -C(CH₃)- (C2) | 1.1 - 1.2 | Singlet | 3H |

| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 180 - 185 |

| C2 (-C(CH₃)(C₂H₅)-) | 45 - 55 |

| C3 (-CH₂-) | 35 - 45 |

| C4 (-CH₂-) | 30 - 40 |

| C5 (-CH-) | 25 - 35 |

| C6 (-CH(CH₃)₂) | 20 - 25 |

| C2-Methyl (-CH₃) | 20 - 25 |

| Ethyl -CH₂- | 25 - 35 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent features would arise from the carboxylic acid group. Fourier Transform Infrared (FTIR) spectroscopy is a noted method for analyzing materials containing this compound. google.com

The IR spectrum is expected to be dominated by a very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer, and a sharp, strong absorption from the C=O (carbonyl) stretch. Raman spectroscopy would provide complementary information, often showing a weaker O-H signal but a distinct C=O band.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad) | 2500 - 3300 (weak) |

| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O (Carbonyl) | Stretching | 1700 - 1725 (strong) | 1700 - 1725 |

| C-O | Stretching | 1210 - 1320 | 1210 - 1320 |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. Coupled with Gas Chromatography (GC/MS), it is a standard technique for confirming the presence and structure of this compound in various matrices. googleapis.comgoogleapis.comgoogle.com The compound has a molecular formula of C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol . google.comgoogle.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 172. The fragmentation would likely proceed through characteristic pathways for branched carboxylic acids, including cleavage alpha to the carbonyl group and fragmentation at the branched carbon centers.

Predicted Key Fragments in Mass Spectrometry of this compound

| m/z Value | Ion Structure / Identity | Corresponding Neutral Loss |

|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺ (Molecular Ion) | - |

| 143 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 127 | [M - COOH]⁺ | Carboxyl radical (•COOH) |

| 87 | [CH(CH(CH₃)₂)₂]⁺ | - |

| 73 | [C₄H₉O]⁺ (from McLafferty rearrangement) | Propene (C₃H₆) |

Chromatographic Separation and Chiral Resolution Studies

Chromatographic techniques are essential for separating this compound from reaction mixtures, analyzing its purity, and resolving its isomers. Gas Chromatography is particularly well-suited for this volatile carboxylic acid.

Gas Chromatography (GC) is a fundamental analytical method used for the separation and quantification of volatile compounds. It is frequently employed to determine the presence of this compound in various products and to assess its purity. googleapis.comgoogle.com For robust analysis, especially of free carboxylic acids which can exhibit poor peak shape (tailing) on many standard columns, derivatization is a common strategy. Converting the acid to its methyl ester or a silyl (B83357) ester increases volatility and reduces interaction with the stationary phase, leading to sharper, more symmetrical peaks. A flame ionization detector (FID) is typically used for detection due to its excellent response to hydrocarbons.

The direct analysis of free carboxylic acids by GC without derivatization presents significant challenges, primarily due to their high polarity and tendency to adsorb onto column surfaces. Research into novel GC stationary phases aims to address these issues.

One innovative approach involves using an acidic water stationary phase. scholaris.caresearchgate.netscholaris.ca By adjusting the pH of the water phase to approximately 2, carboxylic acids are neutralized in-situ, which allows them to be eluted and separated effectively with good peak shape, a significant improvement over conventional non-polar columns. scholaris.ca

Another area of development is the use of zwitterionic liquid (ZIL) stationary phases. nsf.gov ZILs with sulfonate functional groups have demonstrated strong retention and excellent peak symmetry for volatile carboxylic acids. These phases offer unique chromatographic selectivity that can be tuned by altering the ZIL's structure, providing a powerful tool for separating complex mixtures of acids and their isomers, such as isobutyric vs. n-butyric acid. nsf.gov Such advanced stationary phases are crucial for enhancing the resolution of structurally similar branched-chain acids like the various isomers of dimethyl-ethylhexanoic acid. Furthermore, since the C2 carbon of this compound is a chiral center, the development of chiral stationary phases would be necessary for the resolution of its enantiomers.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Barium titanate |

| Barium chloride |

| Isobutyric acid |

| n-Butyric acid |

Investigation of Stereoisomers and Their Separation

The molecular structure of this compound contains two chiral centers, which gives rise to the possibility of four stereoisomers. The chirality at the C2 position is due to the presence of four different substituents (a carboxyl group, an ethyl group, a methyl group, and the hexyl chain), while the C5 position is also a stereocenter (bonded to a hydrogen, a methyl group, an isobutyl group, and the rest of the molecule). The presence of these stereoisomers necessitates the development of stereoselective analytical methods for their separation and characterization, which is crucial for understanding their individual properties and potential applications.

While specific studies detailing the separation of this compound stereoisomers are not extensively documented in publicly available literature, the separation of structurally related chiral carboxylic acids provides a strong basis for the methodologies that would be applicable. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the most common and effective approaches for resolving enantiomers and diastereomers.

For instance, research on the enzymatic synthesis of the related compound, 2-ethylhexanoic acid, has demonstrated stereoselectivity. The enzyme P450cam has been shown to catalyze the formation of (R)-2-ethylhexanoic acid at a rate 3.5 times faster than the (S)-enantiomer from a racemic mixture of 2-ethylhexanol. nih.gov This highlights the potential for enzymatic kinetic resolution as a method for obtaining enriched stereoisomers of this compound.

In terms of chromatographic separation, various chiral stationary phases have proven effective for resolving a wide range of chiral compounds, including carboxylic acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used due to their broad applicability and high enantioselectivity for a diverse range of analytes. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to different retention times. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.

Another viable approach is the derivatization of the carboxylic acid group with a chiral reagent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral chromatographic column. However, direct enantioseparation on a chiral stationary phase is often preferred as it avoids the need for additional reaction steps and potential for kinetic resolution during derivatization.

Given the structural characteristics of this compound, a hypothetical separation strategy using chiral HPLC could be employed. The table below illustrates potential chiral stationary phases and mobile phase compositions that could be investigated for the separation of its stereoisomers, based on established methods for similar chiral carboxylic acids.

| Chiral Stationary Phase (CSP) | Potential Mobile Phase Composition | Detection Method |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with a small amount of acidic modifier (e.g., trifluoroacetic acid) | UV or Mass Spectrometry (MS) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol (B145695) with trifluoroacetic acid | UV or Mass Spectrometry (MS) |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Aqueous buffer/Methanol or Acetonitrile | UV or Mass Spectrometry (MS) |

The selection of the appropriate chiral stationary phase and mobile phase is empirical and would require systematic screening to achieve optimal separation of the four stereoisomers of this compound. The use of a mass spectrometer as a detector would be particularly advantageous for confirming the identity of the separated isomers based on their mass-to-charge ratio.

Biological Metabolism and Biotransformation Pathways of 2,5 Dimethyl 2 Ethylhexanoic Acid

Identification of Primary and Secondary Metabolites

There is no specific information available in the searched scientific literature identifying the primary or secondary metabolites of 2,5-Dimethyl-2-ethylhexanoic acid. The following subsections are based on hypothetical pathways by analogy to structurally similar compounds, but are not supported by direct evidence for the target compound.

Hydroxylated Metabolites (e.g., 2-ethyl-5-hydroxyhexanoic acid)

No studies have identified hydroxylated metabolites of this compound. For the related compound 2-EHA, hydroxylation at the ω-1 position (C5) is a known metabolic step, producing 2-ethyl-5-hydroxyhexanoic acid. nih.gov

Dicarboxylic Acid Metabolites (e.g., 2-ethylhexanedioic acid)

There is no evidence for the formation of dicarboxylic acid metabolites from this compound. This pathway typically follows ω-oxidation of the terminal methyl group to a carboxylic acid. In the case of 2-EHA, this leads to the formation of 2-ethyl-1,6-hexanedioic acid. nih.gov

Conjugated Metabolites (e.g., Glucuronide Conjugates)

Direct conjugation of the carboxylic acid group of this compound with glucuronic acid is a chemically plausible metabolic step. However, no studies have confirmed the existence of such glucuronide conjugates. The formation of glucuronides is a major metabolic pathway for the parent compound 2-EHA. nih.gov

Enzymatic Systems Involved in this compound Metabolism

Specific enzymatic systems involved in the metabolism of this compound have not been characterized.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a versatile family of catalysts responsible for the oxidation of a vast array of xenobiotics. nih.gov It is probable that CYP enzymes would be involved in the initial oxidative metabolism of this compound, likely through hydroxylation at sterically accessible carbon atoms away from the branch points. However, no specific CYP isozymes have been identified as catalysts for this compound.

Beta-Oxidation and Peroxisomal Pathways

The presence of a methyl group at the C2 (alpha) position of this compound is expected to block its entry into the mitochondrial beta-oxidation spiral. Metabolism of branched-chain fatty acids often requires initial processing via alpha- or omega-oxidation within peroxisomes. nih.gov Peroxisomal oxidation can shorten the carbon chain, potentially yielding metabolites that can then enter other pathways. Again, this is a general principle of fatty acid metabolism, and no specific research has applied it to this compound.

Glucuronosyltransferase Activity

There are no available studies that specifically investigate the glucuronosyltransferase (UGT) activity in relation to the metabolism of this compound. Research on analogous compounds, such as 2-ethylhexanoic acid, has demonstrated the importance of glucuronidation as a metabolic pathway. However, without specific experimental data for this compound, it is not possible to detail the involvement of UGT enzymes, their specific isoforms, or the kinetics of this potential metabolic process.

In Vivo and In Vitro Metabolic Investigations

Comprehensive searches of scientific databases have not yielded any specific in vivo or in vitro studies on the metabolism of this compound.

Studies in Animal Models to Elucidate Metabolic Fate

There are no published studies using animal models to investigate the metabolic fate of this compound. Consequently, information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in any animal species is not available.

Microsomal Incubation Studies to Identify Metabolic Pathways

No research has been published that utilizes microsomal incubation studies to identify the metabolic pathways of this compound. Such studies are crucial for identifying the primary enzymes and metabolic reactions involved in the biotransformation of a compound, but this information is currently absent for this compound.

Toxicological Mechanisms and Biological Effects of 2,5 Dimethyl 2 Ethylhexanoic Acid

Developmental and Reproductive Toxicity Mechanisms

The developmental and reproductive effects of branched-chain carboxylic acids like 2-ethylhexanoic acid are a key area of toxicological research. These effects are thought to arise from the compound's ability to interfere with fundamental biological processes during gestation and early life.

Research has demonstrated that 2-ethylhexanoic acid can adversely affect reproductive capabilities. In studies with Wistar rats, 2-EHA led to a dose-dependent, albeit slight, decrease in fertility. nih.gov This was accompanied by an increased time to mating and, in some cases, complete infertility. nih.gov Effects on male reproductive health were also noted, with a significant decrease in sperm motility and a more frequent occurrence of abnormal sperm at higher dose levels. nih.gov Conversely, a different screening test concluded that 2-ethylhexanoic acid had no effect on the reproductive function of the experimental animals. researchgate.net

Table 1: Effects of 2-Ethylhexanoic Acid on Reproductive Parameters in Wistar Rats

| Parameter | Observation |

|---|---|

| Fertility | Slight, dose-dependent decrease. nih.gov |

| Time to Mating | Increased at moderate and high dose levels. nih.gov |

| Sperm Quality | Significantly less motile sperm; more frequent abnormalities. nih.gov |

| Litter Size | Reduced by 16% at the highest dose level. nih.gov |

Maternal exposure to 2-ethylhexanoic acid has been shown to impact the growth and development of offspring. While the birth weights of pups were initially unaffected, their body weight gain was transiently slower during the lactation period in high-dose groups. nih.gov Another study found a statistically dose-dependent reduction in the total weight of offspring on days 4 and 13 after birth when compared to the control group. researchgate.net In addition to weight changes, exposed pups appeared lethargic, and some showed slightly paralyzed legs. nih.gov The assessment of developmental landmarks, such as the opening of eyes, eruption of teeth, and development of reflexes, indicated a delay at moderate and high dose levels. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The toxic effects of these compounds are rooted in their interactions with cellular and molecular pathways, including nutrient metabolism and hormonal signaling.

A significant mechanism underlying the developmental toxicity of 2-ethylhexanoic acid is its interference with zinc (Zn) metabolism. nih.gov It has been proposed that the developmental toxicity of certain chemicals is partly due to maternal toxicity that alters zinc metabolism, which in turn affects the developing embryo. nih.gov Studies have shown that developmentally toxic doses of 2-ethylhexanoic acid affect zinc metabolism in pregnant rats. nih.gov Embryos cultured in serum containing 2-ethylhexanoic acid or in low-zinc serum both exhibited delayed development. nih.gov Crucially, the addition of zinc to these sera was able to eliminate their developmental toxicity, supporting the hypothesis that these chemicals trigger abnormal development in part by influencing embryonic zinc metabolism. nih.gov

Evidence suggests that 2-ethylhexanoic acid can modulate hormonal systems. As a metabolite of the common industrial chemical DEHP, 2-ethylhexanoic acid has been shown to significantly enhance the production of luteinizing hormone (LH) by pituitary cells in response to gonadotropin-releasing hormone (GnRH). researchgate.net This indicates that the compound has a stimulatory effect on the hormonal function of the pituitary gland, which is a critical component of the pituitary-gonadal axis that regulates reproduction. researchgate.net

Histopathological Changes in Target Organs

Specific studies detailing the histopathological changes induced by 2,5-Dimethyl-2-ethylhexanoic acid in target organs were not identified in a review of available scientific literature. However, research on the structurally similar compound, 2-Ethylhexanoic acid (2-EHA), provides insight into potential target tissues.

A histological examination in a study on rats exposed to 2-EHA revealed significant changes in multiple organs. researchgate.netrjpbr.com These changes included increased sclerosis in the submucosa of the bladder, a higher proportion of emphysematous altered parenchyma in the lungs, and increased cell alterations and lipomatous inclusions in the adrenal gland. researchgate.netrjpbr.com Additionally, an increase in the loci of interfollicular tissue in the thyroid gland was observed in both male and female rats. researchgate.netrjpbr.com

Comparative Toxicological Studies with Structurally Related Carboxylic Acids

The toxicological profile of this compound can be contextualized by comparing it with structurally related and extensively studied carboxylic acids.

Comparative Analysis with 2-Ethylhexanoic Acid (2-EHA)

Developmental toxicity studies have been conducted in multiple species. In rats, developmental effects were noted, and in rabbits, maternal toxicity was observed. nih.gov These studies have established No-Observed-Adverse-Effect Levels (NOAELs) for both maternal and developmental toxicity, as detailed in the table below.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for 2-Ethylhexanoic Acid (2-EHA)

| Species | Effect | NOAEL |

|---|---|---|

| Rat | Maternal Toxicity | 250 mg/kg/day |

| Rat | Developmental Toxicity | 100 mg/kg/day |

| Rabbit | Maternal Toxicity | 25 mg/kg/day |

| Rabbit | Developmental Toxicity | >= 250 mg/kg/day |

Data sourced from Hendrickx et al., 1993, as cited in BfR, 2004. bfr-meal-studie.de

Furthermore, studies in Wistar rats demonstrated that 2-EHA can cause a dose-dependent decrease in fertility and slightly decrease sperm quality. nih.gov Postnatal development in pups was also affected, with delays in physical landmarks and reflexes observed at higher doses. nih.gov The toxicity of this compound remains to be thoroughly evaluated. ontosight.ai

Relationship to Valproic Acid Toxicity

A significant toxicological relationship exists between 2-Ethylhexanoic acid (2-EHA) and Valproic acid (VPA), a known human teratogen. bfr-meal-studie.de Valproic acid is an isomer of 2-EHA and has been shown to produce similar types of developmental defects in animal models. nih.gov However, studies comparing their potency have found that 2-EHA has a far lower teratogenic potency than Valproic acid. bfr-meal-studie.denih.gov In one study with Wistar rats, Valproic acid was found to be approximately twice as potent as 2-EHA. nih.gov A direct toxicological comparison between this compound and Valproic acid has not been documented in the reviewed literature.

Metabolic Linkages with 2-Ethylhexanol and its Toxicological Implications

A critical aspect of the toxicology of 2-EHA is its role as the active metabolite of other industrial chemicals. It is hypothesized that the teratogen di(2-ethylhexyl) phthalate (B1215562) (DEHP) exerts its toxicity after being hydrolyzed in the body to 2-Ethylhexanol (2-EHXO), which is subsequently metabolized to 2-EHA. researchgate.netnih.gov This makes 2-EHA the proximate teratogen. researchgate.netnih.govwikipedia.org

This metabolic pathway is supported by comparative studies which show that, on an equimolar basis, 2-EHA is the most potent teratogen of the three, followed by 2-EHXO, with DEHP being the least potent. nih.gov The similarity in the types of birth defects caused by all three agents further suggests a common mechanism mediated by 2-EHA. nih.gov

While the synthesis of this compound can be achieved through the oxidation of corresponding alcohols, a specific metabolic link from 2-Ethylhexanol to this compound is not described in the available literature. ontosight.ai

Table 2: Relative Teratogenic Potency of 2-EHA and Related Compounds

| Compound | Relative Potency | Role |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Least Potent | Precursor |

| 2-Ethylhexanol (2-EHXO) | Intermediate Potency | Intermediate Metabolite |

| 2-Ethylhexanoic Acid (2-EHA) | Most Potent | Proximate Teratogen |

| Valproic Acid (VPA) | Approx. 2x more potent than 2-EHA | Isomer of 2-EHA |

Data sourced from Ritter et al., 1987. nih.gov

Biological Studies for Estrogenicity Evaluation

A review of the scientific literature did not yield any studies specifically designed to evaluate the estrogenic potential or activity of this compound.

Environmental Distribution and Degradation of 2,5 Dimethyl 2 Ethylhexanoic Acid

Occurrence and Fate in Environmental Compartments

The environmental fate of a similar compound, 2-ethylhexanoic acid (2-EHA), has been studied more extensively and can serve as a potential analogue. For instance, 2-EHA is not found to occur naturally in the environment. Due to its high water solubility and low estimated octanol-water partition coefficient, 2-EHA released into the aquatic environment is expected to predominantly remain in the water column. It is not anticipated to be a significant component of sediment or soil if released to water.

It is also important to consider that 2,5-Dimethyl-2-ethylhexanoic acid may be introduced into the environment as a transformation product from other chemicals. For example, esters containing this acid moiety could undergo hydrolysis to release the free acid into the environment.

Pathways and Kinetics of Environmental Degradation

The environmental persistence of this compound is determined by both biological and non-biological degradation processes.

Specific studies on the biodegradation of this compound are scarce. However, branched-chain fatty acids (BCFAs) are known to be naturally present in various microorganisms, where they play a crucial role in maintaining membrane fluidity. creative-proteomics.comcreative-proteomics.com The catabolism of branched-chain amino acids (BCAAs) like valine, isoleucine, and leucine (B10760876) leads to the formation of branched-chain ketoacids, which are precursors to BCFAs. nih.gov This suggests that microorganisms possess the enzymatic machinery to metabolize branched-chain structures.

In mixed microbial communities, such as those found in anaerobic digestion systems, a variety of organic compounds can be fermented to produce medium-chain carboxylic acids. nih.gov While these processes typically involve straight-chain acids, the metabolic versatility of microbial consortia suggests a potential for the degradation of branched-chain variants as well. The degradation of BCFAs is often initiated by the reverse β-oxidation pathway. nih.gov

The general biodegradability of the analogue 2-EHA is considered to be rapid in the environment.

Abiotic degradation pathways, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolysis: Carboxylic acids can undergo direct decarboxylation when exposed to visible light in the presence of a photocatalyst. nih.gov This process generates carbon-centered radicals, leading to the degradation of the parent molecule. While specific data for this compound is unavailable, this pathway is a potential route for its abiotic degradation in sunlit surface waters.

Hydrolysis: As a carboxylic acid, this compound itself is generally stable to hydrolysis under typical environmental pH conditions. However, its ester derivatives can undergo hydrolysis to form the acid. youtube.com This reaction can be catalyzed by acids or bases. youtube.comlibretexts.org The rate of hydrolysis would depend on the specific ester and environmental conditions such as temperature and pH.

Environmental Monitoring and Analytical Challenges

The detection and quantification of this compound in environmental samples present certain analytical challenges due to its structure and potential for being present in complex matrices.

Advanced analytical techniques are required for the reliable identification and quantification of branched-chain fatty acids. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method, often requiring a derivatization step to convert the carboxylic acid to a more volatile ester, such as a methyl or pentafluorobenzyl ester, to improve chromatographic performance and detection sensitivity. nih.gov

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for the analysis of BCFAs without the need for derivatization. creative-proteomics.comnih.gov This technique offers high sensitivity and selectivity, allowing for the separation of different isomers. nih.gov

Sample preparation is a critical step in the analytical workflow and typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the environmental matrix, such as water or soil extracts. nih.gov The choice of extraction method and chromatographic conditions must be carefully optimized to ensure accurate and reproducible results. creative-proteomics.comcreative-proteomics.com

The table below summarizes analytical methods that are applicable for the analysis of branched-chain fatty acids like this compound in environmental samples.

| Analytical Technique | Sample Preparation | Derivatization | Detection | Key Advantages |

| GC-MS | SPE or LLE | Required (e.g., methylation, pentafluorobenzylation) | Mass Spectrometry | High resolving power, established methodology |

| UHPLC-MS/MS | SPE or LLE | Not required | Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for isomers |

Advanced Research Methodologies and Computational Studies on 2,5 Dimethyl 2 Ethylhexanoic Acid

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties of 2,5-Dimethyl-2-ethylhexanoic acid at an atomic level. These in silico methods offer insights that can be difficult to obtain through experimental means alone, guiding further research and hypothesis development.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govlcms.cz It allows for the calculation of various structural and electronic properties of a molecule like this compound. By solving the Kohn-Sham equations, DFT can determine the molecule's ground-state electron density, from which properties such as optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be derived.

For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure. The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. While specific DFT studies on this compound are not prevalent in public literature, the methodology is standard for characterizing similar organic molecules.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative of the types of data generated from DFT calculations and is not based on published experimental data for this specific compound.

| Property | Predicted Value / Description |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths (e.g., C-C, C=O, O-H) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. |

| Vibrational Frequencies | Corresponds to infrared (IR) and Raman spectra, used to identify functional groups. |

This compound possesses multiple rotatable bonds, leading to a vast number of possible three-dimensional arrangements or conformations. springernature.com Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural transitions. springernature.comnih.gov

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, reducing the need for extensive animal testing. nih.gov These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), correlate a molecule's structural features with its toxicological activity. youtube.com

For this compound, various software tools can predict a range of toxicological endpoints. nih.gov These predictions are based on comparing its structural fragments to those of known toxicants in extensive databases. youtube.com Predicted properties can include mutagenicity, carcinogenicity, developmental toxicity, and skin sensitization. While these predictions require experimental validation, they are invaluable for prioritizing chemicals for further testing and for early-stage hazard assessment. nih.gov

Table 2: Examples of In Silico Toxicity Endpoints Predicted for Organic Compounds This table lists common toxicity endpoints that can be predicted using in silico tools. Specific predictions for this compound would require specialized software and databases.

| Toxicity Endpoint | Prediction Goal | Common In Silico Model Type |

|---|---|---|

| Mutagenicity (Ames Test) | Predicts the potential to cause genetic mutations. | Structure-Activity Relationship (SAR), expert systems (e.g., Toxtree). |

| Carcinogenicity | Predicts the potential to cause cancer. | SAR, statistical-based QSAR. |

| Developmental Toxicity | Predicts adverse effects on a developing organism. | QSAR, expert systems. |

| Skin Sensitization | Predicts the potential to cause an allergic skin reaction. | QSAR models based on Adverse Outcome Pathways (AOP). |

| Hepatotoxicity | Predicts the potential to cause liver damage. | SAR, QSAR. |

Integrated Omics Approaches in Understanding Biological Effects (e.g., transcriptomics, metabolomics)

Integrated omics approaches provide a holistic view of the biological effects of a chemical by simultaneously measuring changes across multiple molecular levels. Transcriptomics analyzes the full range of messenger RNA molecules to understand changes in gene expression, while metabolomics profiles the complete set of small-molecule metabolites.

Exposure to this compound could alter cellular pathways. A transcriptomic study might reveal which genes are up- or down-regulated in response to the compound, pointing to affected signaling pathways or cellular processes. A metabolomic study could identify changes in the levels of endogenous metabolites, such as other fatty acids, amino acids, or glucose intermediates, providing a functional readout of the metabolic impact. nih.govnih.gov Integrating these datasets can provide a powerful, systems-level understanding of the compound's mechanism of action. Studies on other branched-chain fatty acids have successfully used metabolomics to identify their role in health and disease, demonstrating the potential of this approach. nih.govnih.gov

Innovative Analytical Techniques for Trace Analysis and Biomonitoring

Detecting and quantifying this compound in complex samples, such as blood, urine, or environmental water, requires highly sensitive and specific analytical methods. Biomonitoring is essential for assessing human exposure and understanding the compound's pharmacokinetics.

Modern analytical chemistry relies on advanced chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), for the trace analysis of organic compounds. mdpi.comnih.gov These methods offer superior sensitivity and selectivity compared to older techniques. For a compound like this compound, a typical workflow would involve sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from matrix interferences, followed by analysis using Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer. nih.gov

The UPLC system provides a rapid and high-resolution separation of the analyte from other components in the sample. lcms.cz The tandem mass spectrometer offers highly selective detection by monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion, minimizing the chance of false positives. Derivatization may sometimes be employed to improve the chromatographic behavior and ionization efficiency of the organic acid. nih.gov These enhanced methods are capable of achieving low limits of quantification (LOQ), making them suitable for biomonitoring studies where concentrations may be very low. nih.govnih.gov

Table 3: Performance Characteristics of LC-MS/MS Methods for Organic Acid Analysis in Biological Samples This table summarizes typical performance data from published methods for related organic acids, illustrating the capabilities of the technology.

| Analyte Class | Matrix | Method | Limit of Quantitation (LOQ) Range | Reference |

|---|---|---|---|---|

| Short-Chain Fatty Acids | Human Feces, Plasma, Urine | GC-MS with derivatization | ~0.1-1 µM | nih.gov |

| Various Organic Acids | Human Serum | Automated LC-MS/MS with derivatization | ~2-10 µM | nih.gov |

| Organic Acids & Acylglycines | Human Urine | UPLC-MS/MS | Analyte-dependent, typically low µM range | nih.gov |

| Short-Chain Fatty Acids | Fermentation / Fecal Samples | LC-MS | 0.01-20 mM (wide calibration range) | mdpi.com |

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the identification and quantification of specific compounds within complex mixtures. For the analysis of this compound, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most relevant and powerful approaches. These methods offer high sensitivity and selectivity, which are crucial for distinguishing the target analyte from other structurally similar compounds.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The compound must first be derivatized to increase its volatility and thermal stability for gas chromatographic separation. Common derivatization agents for carboxylic acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like pentafluorobenzyl bromide (PFBBr). usherbrooke.canih.govunipi.it

In a typical GC-MS/MS workflow, the derivatized sample is injected into the gas chromatograph. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. A nonpolar column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is often suitable for separating fatty acid derivatives. unipi.it The separated components then enter the tandem mass spectrometer.

The mass spectrometer first ionizes the molecules, often using electron ionization (EI). The resulting ions are then separated in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). A specific precursor ion corresponding to the derivatized this compound is selected and fragmented in a collision cell (q2). The resulting product ions are then separated in the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. eurl-pesticides.eu

For instance, a method for analyzing short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples has been validated using GC-MS. nih.gov While this study did not specifically target this compound, the methodology for sample preparation, derivatization, and analysis of branched-chain fatty acids is directly applicable. nih.govnih.gov The use of a DB-5ms column has been shown to effectively separate PFBBr derivatives of various SCFAs. nih.gov

Detailed research findings for analogous branched-chain fatty acids using GC-MS are presented in the table below. These parameters can serve as a starting point for the development of a specific method for this compound.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl bromide (PFBBr) | nih.gov |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Injector Temperature | 280 °C | unipi.it |

| Oven Temperature Program | Initial 80°C (2 min), ramp 20°C/min to 280°C (10 min) | unipi.it |

| Ionization Mode | Electron Ionization (EI) at 70 eV | unipi.iteurl-pesticides.eu |

| MS Mode | Multiple Reaction Monitoring (MRM) | eurl-pesticides.eu |

| Precursor Ion (Example for a similar compound) | [M-PFB]⁻ or specific fragment | nih.gov |

| Product Ions (Example for a similar compound) | Characteristic fragments of the fatty acid | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and efficient method for the analysis of a wide range of metabolites, including short-chain fatty acids. mdpi.com It is particularly advantageous for compounds that are less volatile or thermally labile, and it often requires simpler sample preparation compared to GC-MS. nih.gov For carboxylic acids, derivatization is often employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. mdpi.comshimadzu.com

A common derivatization strategy involves the use of reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or O-benzylhydroxylamine (O-BHA) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). researchgate.netshimadzu.comcreative-proteomics.com This derivatization targets the carboxylic acid group.

The derivatized sample is injected into the liquid chromatograph. Separation is typically achieved on a reversed-phase column, such as a C18 column. creative-proteomics.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve peak shape and ionization. creative-proteomics.com

Following separation, the eluent is introduced into the tandem mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode, depending on the derivative. Similar to GC-MS/MS, LC-MS/MS utilizes MRM for quantification, providing excellent selectivity and low limits of detection. researchgate.neteurl-pesticides.eu Research on other SCFAs has demonstrated the effectiveness of LC-MS/MS for their quantification in various biological matrices. mdpi.comnih.govcreative-proteomics.com

The table below summarizes typical parameters for an LC-MS/MS method for short-chain fatty acids, which can be adapted for this compound.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) with EDC | shimadzu.comcreative-proteomics.com |

| LC Column | Reversed-phase C18 | creative-proteomics.com |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | creative-proteomics.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | researchgate.neteurl-pesticides.eu |

| MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.neteurl-pesticides.eu |

| Precursor Ion (Example for a similar compound) | [M+H]⁺ or [M-H]⁻ of the derivatized acid | shimadzu.comcreative-proteomics.com |

| Product Ions (Example for a similar compound) | Specific fragments of the derivatized acid | shimadzu.comcreative-proteomics.com |

The selection between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the analysis, including the matrix of the sample, the required sensitivity, and the available instrumentation. Both techniques, however, offer the necessary selectivity and sensitivity for the rigorous study of this compound in advanced research.

Future Research Directions and Unaddressed Questions in 2,5 Dimethyl 2 Ethylhexanoic Acid Research

Elucidation of Remaining Gaps in Metabolic Pathways

A significant gap in the scientific literature is the lack of detailed metabolic studies specifically for 2,5-Dimethyl-2-ethylhexanoic acid. While research on related branched-chain fatty acids (BCFAs) and the less sterically hindered analogue, 2-ethylhexanoic acid (2-EHA), provides a foundation, direct investigation is crucial.

Future research should focus on:

Identifying Specific Metabolites: The metabolic pathway of 2-EHA is known to involve the formation of glucuronide conjugates. industrialchemicals.gov.au It is a critical unanswered question whether this compound follows a similar conjugation pathway or if its more complex branching leads to different metabolic products.

Role of Cytochrome P450 Enzymes: Cytochrome P450BM3 is known to oxidize other BCFAs, leading to hydroxylated products with high stereochemical purity. rsc.org Investigating the interaction of this compound with this and other P450 enzymes is essential to understand its primary oxidative metabolism.

In Vivo Biotransformation: Comprehensive animal studies are needed to trace the biotransformation of this compound. This includes identifying the full range of metabolites in urine and feces and determining the rate and extent of its clearance from the body. This is particularly important given that its precursor, 2-EHA, is a known metabolite of the widely used plasticizer di-(2-ethylhexyl)phthalate (DEHP). researchgate.net

Nutritional Influences: The metabolism of some BCFAs is influenced by nutritional factors like vitamin B12 deficiency. nih.gov Research is required to determine if the metabolic processing of this compound is similarly affected by nutritional status.

Comprehensive Understanding of Stereoisomer-Specific Biological Activities

This compound is a chiral compound, existing as different stereoisomers. It is typically supplied as a racemic mixture, meaning it contains equal amounts of its enantiomers. However, the biological activity of chiral molecules can vary significantly between stereoisomers. This is a critical and unaddressed area of research for this compound.

Key research questions include:

Stereoselective Toxicity: The developmental toxicity of the related compound 2-EHA has been shown to be stereoselective. researchgate.net A pivotal future research direction is to conduct separate toxicological evaluations of the individual enantiomers of this compound. This would determine if one isomer is responsible for any observed toxicity, which could have profound implications for its regulation and industrial use.

Differential Biological Interactions: The three-dimensional structure of a molecule dictates how it interacts with biological systems like enzymes and receptors. Studies on other chiral compounds have demonstrated that different enantiomers can have vastly different biological potencies and effects. nih.gov Research is needed to explore whether the stereoisomers of this compound exhibit different antimicrobial or antioxidant activities, which have been reported for the racemic mixture. ontosight.ai

Asymmetric Synthesis: To enable stereoisomer-specific research, efficient and scalable methods for the asymmetric synthesis of each enantiomer of this compound must be developed.

Development of Novel Green Synthesis Approaches for this compound

Traditional chemical synthesis routes for neo-carboxylic acids often rely on fossil fuel feedstocks and harsh reaction conditions. rsc.org A major focus for future research is the development of sustainable and environmentally friendly ("green") synthesis methods.

Promising avenues for investigation include:

Biomass-Derived Feedstocks: A significant advancement would be the production of this compound from renewable biomass sources. Research into converting lignocellulosic biomass-derived molecules, such as furan (B31954) and keto acids, into highly branched neo acids is a promising, though currently unaddressed, direction for this specific compound. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional oxidation. Recent developments show that carboxylic acids can be produced from hydrocarbons using just oxygen and electricity, avoiding the need for heavy metal catalysts and strong acids while generating no nitrogen oxide byproducts. uni-mainz.dechemeurope.com Applying this technology to the synthesis of this compound is a key future goal.

Catalytic Oxidation with Green Oxidants: Building on efficient methods developed for 2-EHA, research should explore the use of catalysts like N-hydroxyphthalimide with molecular oxygen or air as the oxidant. mdpi.com This approach, under mild conditions, could provide a high-selectivity, cost-effective, and more environmentally benign route compared to traditional methods. mdpi.com

Carbon Dioxide Fixation: An innovative future approach would be to synthesize the molecule using carbon dioxide (CO2) as a C1 feedstock. europa.eu While challenging, research in this area aims to create value-added chemicals from a greenhouse gas, representing a paradigm shift in sustainable chemistry. europa.eu

| Approach | Potential Feedstock | Key Advantages | Primary Research Question for this compound |

|---|---|---|---|

| Biomass Conversion | Lignocellulosic Biomass | Renewable source, reduces fossil fuel dependence. rsc.org | Can specific biomass-derived monomers be efficiently coupled and converted? |

| Electrosynthesis | Hydrocarbons, Oxygen | Avoids harsh chemical oxidants and byproducts like NOx. uni-mainz.dechemeurope.com | Can an efficient and selective electrochemical cell be designed for this specific branched structure? |

| Green Catalytic Oxidation | 2,5-Dimethyl-2-ethylhexanal, Oxygen/Air | High selectivity, mild conditions, cost-effective oxidant. mdpi.com | Can catalysts like N-hydroxyphthalimide effectively oxidize the sterically hindered aldehyde precursor? |

| CO2 Fixation | Alcohols, CO2 | Uses a greenhouse gas as a raw material. europa.eu | Can a catalytic system be developed to incorporate CO2 into a precursor to form the final acid? |

Advanced Risk Assessment Methodologies Incorporating Mechanistic Data

Current risk assessments for many chemicals often rely on standard toxicological endpoints. Future evaluations of this compound should incorporate more advanced, mechanism-based methodologies to provide a more accurate and nuanced understanding of its potential risks.

Areas for future research include:

Mechanistic Toxicity Studies: The developmental toxicity of 2-EHA is hypothesized to involve the disruption of zinc metabolism in the maternal liver, leading to a deficiency in the embryo. researchgate.netcir-safety.org A critical unaddressed question is whether this compound induces similar or different mechanistic effects. Advanced studies should investigate its impact on metal ion homeostasis and other key cellular pathways.

Tissue-Based Risk Assessment: Rather than relying solely on external exposure levels, future risk assessments should use a tissue-based approach. oup.com This involves measuring the internal concentrations of the compound and its metabolites in target tissues and correlating these with biological responses (biomarkers) to determine risk more directly. oup.com

Computational Toxicology: In silico models can be developed to predict the interaction of this compound with biological targets. These computational tools can help prioritize laboratory testing and generate hypotheses about potential mechanisms of action, making risk assessment more efficient and targeted.

Pseudo-Persistent Organic Pollutant (P-POP) Evaluation: While not a classic persistent organic pollutant (POP), this compound belongs to a class of industrial chemicals that may have "pseudo-persistent" properties, leading to continuous environmental exposure and potential health concerns. epa.gov Future risk assessments should evaluate its potential for bioaccumulation and long-term, low-level exposure risks within this modern framework. epa.gov

Exploration of New Applications in Specialized Chemical Synthesis

The unique structure of this compound—specifically its steric hindrance and lipophilicity—suggests it could be a valuable building block in specialized chemical synthesis, an area that remains largely unexplored. The properties of the related, less-branched 2-EHA are exploited in various applications, including the synthesis of lubricants, plasticizers, and paint driers. researchgate.netbasf.com

Future research should explore:

Q & A

Q. What are the established methods for synthesizing 2,5-dimethyl-2-ethylhexanoic acid, and what are their mechanistic considerations?

The compound is synthesized via the Gattermann–Koch reaction , involving tripropene and carbon monoxide under high-pressure conditions. Catalysts such as aluminum chloride or sulfuric acid are typically employed to facilitate carboxylation. Key mechanistic steps include the formation of a carbocation intermediate via protonation of tripropene, followed by CO insertion and subsequent hydrolysis to yield the branched carboxylic acid. Reaction optimization requires precise temperature control (80–120°C) and stoichiometric ratios to minimize byproducts like linear isomers .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

Analytical methods include:

- Gas Chromatography (GC) with flame ionization detection to assess purity (>98% by area normalization).

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm branching patterns (e.g., δ 1.2–1.5 ppm for methyl/ethyl groups).

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~2500–3000 cm⁻¹). Heavy metal contamination (≤20 mg/kg Pb, ≤3 mg/kg As) should be quantified via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Q. What are the critical safety protocols for handling this compound in laboratory environments?

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors, which are irritating to respiratory systems.

- Storage: Keep in sealed containers below 25°C, away from oxidizers (risk of combustion above 94°C).

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the branched structure of this compound influence its performance in corrosion inhibition compared to linear isomers?

The tertiary carbon configuration enhances steric hindrance, reducing adsorption instability on metal surfaces. Electrochemical impedance spectroscopy (EIS) studies show a 30–40% improvement in corrosion resistance for carbon steel in acidic media compared to linear decanoic acid. This is attributed to stronger hydrophobic film formation and reduced desorption rates under dynamic conditions .

Q. What statistical approaches are recommended for resolving contradictions in biodegradability data for this compound?

Conflicting biodegradation results (e.g., OECD 301F vs. 310 assays) may arise from microbial community variability. Researchers should:

- Apply multivariate ANOVA to assess environmental factors (pH, temperature, inoculum source).

- Use principal component analysis (PCA) to identify dominant variables affecting degradation rates.

- Validate findings with microcosm studies simulating real-world conditions .

Q. What experimental design considerations are critical for optimizing this compound’s emulsification efficiency in non-aqueous systems?

- Surfactant Screening: Test co-surfactants (e.g., ethoxylated alcohols) using a phase inversion temperature (PIT) method .

- Droplet Size Analysis: Employ dynamic light scattering (DLS) to correlate branching with emulsion stability (target: <200 nm polydispersity index).

- Response Surface Methodology (RSM): Optimize parameters like HLB value and salt concentration to maximize interfacial tension reduction .

Q. How can computational modeling predict the environmental fate of this compound in aquatic ecosystems?

Molecular dynamics (MD) simulations can model interactions with lipid bilayers to estimate bioaccumulation potential. Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) predict log Kow (~3.5) and biodegradation half-lives (~14–28 days). Field validation requires LC-MS/MS monitoring of metabolite formation (e.g., β-oxidation products) .

Methodological Guidance

Q. What techniques are recommended for analyzing trace impurities in industrial-grade this compound?

- High-Performance Liquid Chromatography (HPLC) with UV detection (210 nm) for quantifying residual tripropene.

- Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) to detect volatile byproducts (e.g., aldehydes).

- Karl Fischer Titration for moisture content (<0.1% w/w) to prevent acid-catalyzed degradation .

Q. How should researchers design accelerated stability studies for this compound under oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.